molecular formula C6H11NdO7 B7801328 Neodymium(III) acetate hydrate

Neodymium(III) acetate hydrate

Cat. No. B7801328
M. Wt: 339.39 g/mol
InChI Key: GMQPBTKWMZBSCT-UHFFFAOYSA-K
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Description

Neodymium(III) acetate hydrate is a useful research compound. Its molecular formula is C6H11NdO7 and its molecular weight is 339.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality Neodymium(III) acetate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neodymium(III) acetate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinetic and Structural Analysis

Neodymium(III) acetate hydrate demonstrates notable kinetic behaviors and structural properties. The kinetics of dehydration for both unirradiated and γ-ray irradiated neodymium(III) acetate hydrate have been extensively studied, revealing a complex, multistep dehydration process influenced by γ-ray irradiation. This substance maintains its monoclinic crystal structure even after dehydration and exposure to high γ-ray doses, indicating its structural stability (Saleh et al., 2018).

Crystallography and Coordination Chemistry

The crystallography of neodymium(III) acetate is another area of keen interest. It forms light purple single crystals with a monoclinic space group, showcasing a specific coordination of Nd3+ cations by oxygen atoms of acetate ligands, forming slightly waved layers. This detailed crystallographic information helps in understanding the chemical bonding and structure (Torres & Meyer, 2008).

Applications in Electronics and Material Science

Neodymium(III) acetate hydrate plays a significant role in electronics and material science. For instance, Neodymium-doped barium titanate thin films have been developed using neodymium(III) acetate hydrate as a precursor. These films show potential applications as dielectric resonator antennas, demonstrating the material's significance in enhancing electronic device performance (Rejab et al., 2011).

Environmental Applications

In environmental science, neodymium(III) acetate hydrate has been utilized for the removal of neodymium from various mediums, showcasing its importance in environmental cleanup and resource recovery. For instance, the extraction of neodymium from boron trioxide was successfully achieved, indicating the potential of this compound in the recycling and recovery of rare-earth elements from industrial sludges (Saito et al., 2006).

properties

IUPAC Name

neodymium(3+);triacetate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.Nd.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQPBTKWMZBSCT-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Nd+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NdO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neodymium(III)acetatehydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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